molecular formula C16H16BrFN4O2 B2987963 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide CAS No. 2034501-86-3

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Katalognummer B2987963
CAS-Nummer: 2034501-86-3
Molekulargewicht: 395.232
InChI-Schlüssel: HKNQMXGYHIEEQT-HDJSIYSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a novel compound with potential applications in scientific research. It is a member of the nicotinamide family of compounds and has been synthesized using a unique method.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Coordination Complexes

Nicotinamide derivatives, including structures related to 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, have been utilized in the synthesis of supramolecular structures and coordination complexes. For example, nicotinamide has been employed as a supramolecular reagent in the synthesis of new copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. These compounds demonstrate the potential of nicotinamide derivatives in forming diverse supramolecular arrays, offering insights into molecular design and the creation of novel materials with specific properties (Halaška et al., 2016).

Anti-Angiogenic Agents

Nicotinamide derivatives have shown promise as anti-angiogenic agents, inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling, which is crucial in tumor growth and metastasis. Research indicates that certain nicotinamide derivatives significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs), suggesting their potential in cancer therapy as inhibitors of angiogenesis (Choi et al., 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, including those involving bromo-nicotinamide and fluorinated pyrimidines, is fundamental in developing compounds with potential pharmaceutical applications. For instance, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid demonstrates the utility of these compounds in generating key intermediates for further chemical transformations (Qi-fan, 2010).

Potential Anti-Tumor Applications

The co-crystal formation of nicotinamide derivatives with other compounds, like 5-Fluorouracil-nicotinamide (5-FU-NCM), has been explored for potential anti-tumor applications. These co-crystals exhibit enhanced solubility, lower toxicity, and improved anti-tumor effects in both in vitro and in vivo models, highlighting the therapeutic potential of nicotinamide derivatives in oncology (Zhang et al., 2020).

Antitubercular Activity

Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, starting from commercially available 5-bromopyrimidine, has shown promising activity against Mycobacterium tuberculosis. This work underscores the importance of fluorinated nicotinamide derivatives in developing new antitubercular agents, offering a pathway to address resistance issues in tuberculosis treatment (Verbitskiy et al., 2016).

Eigenschaften

IUPAC Name

5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQMXGYHIEEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.